molecular formula C6H10N2O2 B14923388 [4-(Hydroxymethyl)-1-methyl-1h-pyrazol-5-yl]methanol

[4-(Hydroxymethyl)-1-methyl-1h-pyrazol-5-yl]methanol

Cat. No.: B14923388
M. Wt: 142.16 g/mol
InChI Key: FKHRDSGCUTXZEN-UHFFFAOYSA-N
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Description

[4-(Hydroxymethyl)-1-methyl-1h-pyrazol-5-yl]methanol: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of hydroxymethyl groups at positions 4 and 5 of the pyrazole ring, along with a methyl group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Hydroxymethyl)-1-methyl-1h-pyrazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxymethyl-1-methylpyrazole with formaldehyde in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Hydroxymethyl)-1-methyl-1h-pyrazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

Chemistry: In chemistry, [4-(Hydroxymethyl)-1-methyl-1h-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a useful tool in biochemical assays.

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development.

Industry: Industrially, the compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of [4-(Hydroxymethyl)-1-methyl-1h-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the pyrazole ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

    4-(Hydroxymethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazole ring.

    1-Methylimidazole: Contains a similar nitrogen heterocycle but with different substitution patterns.

    4-Hydroxymethyl-1-methylimidazole: Shares the hydroxymethyl and methyl groups but with an imidazole ring.

Uniqueness: The uniqueness of [4-(Hydroxymethyl)-1-methyl-1h-pyrazol-5-yl]methanol lies in its specific substitution pattern on the pyrazole ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable derivatives further enhances its utility in research and industry.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

[5-(hydroxymethyl)-1-methylpyrazol-4-yl]methanol

InChI

InChI=1S/C6H10N2O2/c1-8-6(4-10)5(3-9)2-7-8/h2,9-10H,3-4H2,1H3

InChI Key

FKHRDSGCUTXZEN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)CO)CO

Origin of Product

United States

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